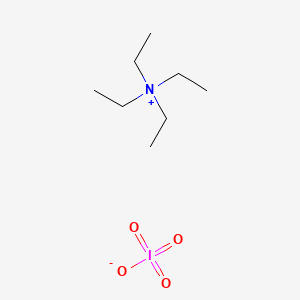
Tetraethylammonium periodate
Vue d'ensemble
Description
Tetraethylammonium periodate is a chemical compound consisting of the tetraethylammonium cation and the periodate anion. It is known for its strong oxidizing properties and is used in various chemical reactions and applications. The molecular formula of this compound is C8H20INO4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraethylammonium periodate can be synthesized by reacting tetraethylammonium iodide with periodic acid. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows: [ \text{(C2H5)4NI} + \text{H5IO6} \rightarrow \text{(C2H5)4NIO4} + \text{HI} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated crystallization processes are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraethylammonium periodate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the periodate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include tertiary amines and olefins. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions.
Substitution Reactions: Reagents such as halides and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation of Tertiary Amines: The major products include N-dealkylated amines and corresponding oxidized products.
Oxidation of Olefins: The major products include diols and other oxidized derivatives.
Applications De Recherche Scientifique
Tetraethylammonium periodate has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions, including the oxidation of 1,2-diols and olefins.
Biology: It is used in biochemical assays and studies involving the oxidation of biomolecules.
Medicine: It is used in the synthesis of active pharmaceutical ingredients and other medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of tetraethylammonium periodate involves its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms from the periodate anion to the substrate. The molecular targets include tertiary amines, olefins, and other organic compounds. The pathways involved in these reactions include the formation of intermediate complexes and the subsequent transfer of oxygen atoms .
Comparaison Avec Des Composés Similaires
Tetraethylammonium Perchlorate: Similar in structure but contains the perchlorate anion instead of the periodate anion.
Tetraethylammonium Bromide: Contains the bromide anion and is used in different types of chemical reactions.
Tetraethylammonium Cyanide: Contains the cyanide anion and is used in specific organic synthesis reactions.
Uniqueness: Tetraethylammonium periodate is unique due to its strong oxidizing properties and its ability to oxidize a wide range of substrates. Its stability and ease of handling make it a valuable reagent in both research and industrial applications.
Propriétés
IUPAC Name |
tetraethylazanium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.HIO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYPONURGKGPDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[O-]I(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203433 | |
| Record name | Tetraethylammonium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5492-69-3 | |
| Record name | Ethanaminium, N,N,N-triethyl-, salt with periodic acid (HIO4) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5492-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium periodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium periodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium periodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)







![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)




